2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the hydroxyethyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the thiazolidin-5-ylidene moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents could further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the thioxo group would produce a thiol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the biological context and the particular targets of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: shares similarities with other compounds containing piperazine, pyrimidine, and thiazolidine moieties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: is another compound with a complex structure and multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-18-3-6-20(7-4-18)17-32-26(35)22(37-27(32)36)15-21-24(30-11-9-29(10-12-30)13-14-33)28-23-8-5-19(2)16-31(23)25(21)34/h3-8,15-16,33H,9-14,17H2,1-2H3/b22-15- |
InChI Key |
SMIFQCWNQLCWRA-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)CCO)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)CCO)SC2=S |
Origin of Product |
United States |
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